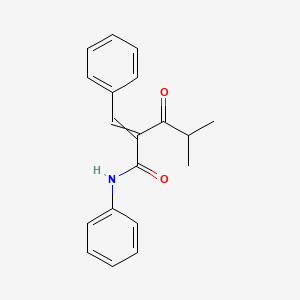

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

描述

Contextual Significance in Advanced Organic Synthesis

The importance of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide in advanced organic synthesis lies in its role as an intermediate for the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is a perpetual goal for organic chemists. This compound serves as a valuable scaffold, providing a pre-functionalized starting material that can be readily converted into diverse heterocyclic rings, such as pyrazoles and pyrimidines.

The synthesis of this compound is generally achieved through a Knoevenagel condensation between 4-methyl-3-oxo-N-phenylpentanamide (also known as isobutyrylacetanilide) and benzaldehyde. This reaction is a classic method for the formation of a carbon-carbon double bond and is widely employed in organic synthesis. The resulting product, this compound, is a solid at room temperature and possesses a defined set of physicochemical properties that make it amenable to further chemical manipulation.

Below is a table summarizing some of the key properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₂ |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide |

| CAS Number | 125971-57-5 |

Overview of Structural Features Relevant to Chemical Transformations

The reactivity and synthetic utility of this compound are dictated by its distinct structural features. These include the benzylidene group, the β-dicarbonyl system, and the N-phenyl amide moiety, each contributing to the molecule's chemical behavior.

The Benzylidene Group: The exocyclic double bond of the benzylidene group is part of an α,β-unsaturated carbonyl system, making the β-carbon electrophilic and susceptible to nucleophilic attack. This feature is fundamental to many of its subsequent transformations.

The β-Dicarbonyl System: The 1,3-dicarbonyl arrangement (a ketone and an amide) provides two electrophilic centers and an acidic α-proton (prior to condensation). This functionality is crucial for its role in cyclocondensation reactions. The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a well-established and efficient method for the synthesis of pyrazoles. nih.govnih.gov

The N-phenyl Amide: The presence of the N-phenyl amide group influences the electronic properties of the molecule and can play a role in the stability and reactivity of both the starting material and the resulting products. The amide functionality itself can also be a site for chemical modification, although it is generally less reactive than the β-dicarbonyl system in the context of heterocyclic synthesis.

These structural elements work in concert to make this compound a versatile precursor in the synthesis of various heterocyclic compounds. The following sections will delve into specific examples of its chemical transformations, highlighting the practical application of these structural features in organic synthesis.

Detailed Research Findings on Chemical Transformations

The core utility of this compound is demonstrated in its application as a precursor for the synthesis of heterocyclic compounds. Its α,β-unsaturated β-dicarbonyl framework is primed for cyclocondensation reactions with various binucleophiles.

Synthesis of Pyrazole (B372694) Derivatives

A significant application of this compound is in the synthesis of substituted pyrazoles. The reaction of 1,3-dicarbonyl compounds, or their α,β-unsaturated derivatives, with hydrazine is a classic and reliable method for constructing the pyrazole ring. nih.govgoogle.com In the case of this compound, the reaction with hydrazine hydrate (B1144303) proceeds via a cyclocondensation reaction. The reaction likely involves a Michael addition of the hydrazine to the electrophilic β-carbon of the benzylidene group, followed by intramolecular cyclization and dehydration to yield the final pyrazole product. This reaction provides a direct route to highly substituted pyrazoles, which are important scaffolds in medicinal chemistry.

Synthesis of Pyrimidine (B1678525) Derivatives

Similarly, this compound can be utilized in the synthesis of pyrimidine derivatives. The Biginelli reaction and related multicomponent reactions often employ β-dicarbonyl compounds as key starting materials. The reaction of this benzylidene derivative with urea (B33335) or thiourea, typically under acidic or basic conditions, would be expected to yield dihydropyrimidine (B8664642) or dihydropyrimidinethione derivatives, respectively. These reactions are valuable for the creation of diverse libraries of pyrimidine-based compounds for biological screening. The reaction with thiourea, for instance, is a common route to pyrimidine-2-thiones. researchgate.net

The reactivity of the α,β-unsaturated keto-amide system is central to these transformations, allowing for the formation of new carbon-heteroatom bonds and the construction of the heterocyclic ring. The specific substitution pattern of the final product can be controlled by the choice of the starting benzylidene derivative and the binucleophile used in the cyclocondensation reaction.

Structure

3D Structure

属性

IUPAC Name |

2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUFHBOCNIUNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125971-57-5 | |

| Record name | 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125971-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Isobutyryl-3,N-diphenylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzylidene 4 Methyl 3 Oxo N Phenylpentanamide

Established Synthetic Routes and Reaction Conditions

The established routes for the synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide are centered around the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The Knoevenagel condensation for the synthesis of this compound involves the reaction of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde. This reaction is typically catalyzed by a basic or, in some cases, an acidic catalyst. The active methylene (B1212753) group in 4-methyl-3-oxo-N-phenylpentanamide, situated between two carbonyl groups, is readily deprotonated in the presence of a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product, this compound. The reaction is often carried out in a suitable solvent, and in some variations, water is removed to drive the equilibrium towards the product.

A general representation of this Knoevenagel condensation is as follows:

The precursor, 4-Methyl-3-oxo-N-phenylpentanamide, is a crucial starting material. Its synthesis is typically achieved through the amidation of a β-keto ester, such as methyl isobutyrylacetate or ethyl isobutyrylacetate, with aniline (B41778). This reaction can be carried out under various conditions, including solvent-free systems or in the presence of a solvent like toluene. Catalysts, although not always necessary, can be employed to improve reaction rates and yields.

One patented method describes the reaction of isobutyryl methyl acetate (B1210297) with aniline. tue.nl In this process, an excess of aniline can serve as the solvent, simplifying the procedure and avoiding the need for other organic solvents. tue.nl The reaction can be heated to temperatures ranging from 80°C to 120°C to facilitate the reaction and remove the methanol (B129727) byproduct. researchgate.net This method has been reported to produce the desired product in high yield and purity. tue.nl

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Isobutyryl methyl acetate | Aniline | None (excess aniline) | Aniline | 80-120 | >96 | >98 | tue.nl |

| Methyl isobutyrylacetate | Aniline | 4-dimethylaminopyridine (B28879) (DMAP) | Aniline | 80-120 | 97.8 | 98.4 | researchgate.net |

| Isobutyryl acetate | Aniline | Organic base (trace) | None | Not specified | High | High | researchgate.net |

| Methyl isobutyrylacetate | Aniline | Ethylenediamine | Toluene | Reflux | Not specified | Not specified | researchgate.net |

Catalytic Systems in the Synthesis of this compound

While less common than base catalysis for Knoevenagel condensations, organic acids can be used to promote the reaction. L-proline, an amino acid, has been shown to be an effective catalyst for Knoevenagel-type reactions. It is believed to act as a bifunctional catalyst, with the carboxylic acid group activating the carbonyl compound and the amine group interacting with the active methylene compound. This dual activation facilitates the carbon-carbon bond formation. The use of such organocatalysts is a key aspect of green chemistry, offering a more environmentally benign alternative to traditional metal-based or harsh acid/base catalysts.

Base catalysis is the most common approach for Knoevenagel condensations. Weak organic bases like piperidine (B6355638) and pyridine (B92270) are frequently employed. The base facilitates the deprotonation of the active methylene compound to generate the nucleophilic enolate. The choice of base and its concentration can significantly impact the reaction's outcome. For instance, in the synthesis of the precursor 4-methyl-3-oxo-N-phenylpentanamide, organic amine catalysts such as triethylamine, diethylamine, or 4-dimethylaminopyridine (DMAP) have been utilized.

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

| Piperidine | Benzaldehyde | Acetylacetone | Benzylideneacetylacetone | nih.gov |

| L-proline | Benzaldehyde | Acetoacetamide | 2-benzylidene-3-oxobutanamide | researchgate.net |

In recent years, there has been a significant shift towards the use of heterogeneous catalysts for organic transformations, including the Knoevenagel condensation. These catalysts offer several advantages, such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions. For the synthesis of compounds similar to this compound, a range of heterogeneous catalysts have been explored. These include:

Zeolites: These microporous aluminosilicates can be modified to have acidic or basic sites, making them suitable for catalyzing Knoevenagel condensations.

Mesoporous Silica: Materials like MCM-41 and SBA-15, with their high surface areas and tunable pore sizes, can be functionalized with acidic or basic groups to create efficient solid catalysts.

Metal Oxides: Basic metal oxides such as MgO, CaO, and hydrotalcites have demonstrated catalytic activity in Knoevenagel condensations.

Nanoparticle-Supported Catalysts: Catalytic species immobilized on nanoparticles can provide high activity and selectivity due to their high surface-area-to-volume ratio.

The application of these heterogeneous systems to the specific synthesis of this compound represents a promising area for future research, aligning with the principles of sustainable and green chemistry.

Optimization Strategies and Process Development for this compound Synthesis

The optimization of synthetic routes for compounds like this compound is crucial for improving process efficiency, ensuring product quality, and enhancing economic viability. Key areas of focus include maximizing reaction yield, minimizing the formation of impurities, and selecting an appropriate reaction medium.

Yield Enhancement and Impurity Reduction Investigations

Achieving high yields with minimal impurities is a primary goal in the synthesis of β-keto amides. Research into related compounds provides valuable insights into potential optimization pathways. For instance, a mild and high-yielding method for synthesizing β-keto amides involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with amines in the presence of sodium acetate. This approach, conducted in refluxing tetrahydrofuran (B95107), is reported to produce nearly quantitative yields while avoiding the formation of side products often seen under harsher conditions. organic-chemistry.org This strategy circumvents the need for strong bases or highly reactive acylating agents, which can lead to degradation and byproduct formation.

For the Knoevenagel condensation, a probable pathway to the target molecule, catalyst selection is paramount. Studies on similar reactions have shown that heterogeneous catalysts can significantly improve yields and simplify product isolation. For example, using a KCl supported on activated green mussel shell (KCl/AGMS) as a heterogeneous catalyst has been explored for Knoevenagel condensations, highlighting the move towards more easily recoverable catalytic systems. researchgate.net The optimization of catalyst loading, reaction temperature, and reactant stoichiometry are critical parameters that must be fine-tuned to maximize the yield of the desired product while suppressing the formation of impurities such as self-condensation products of the ketone or unreacted starting materials.

In the context of multi-step syntheses that use β-keto amides as precursors, substituent effects on yield have been noted. In the synthesis of 2-alkyl-4-quinolone-3-carboxamides, the nature of the amide substituent (R²) significantly impacted the yield of key intermediates. When the substituent was an aryl or benzyl (B1604629) group, as is the case with the N-phenyl group in the target compound, yields were very good, ranging from 75–92%. beilstein-journals.org This suggests that the electronic and steric properties of the N-phenyl group are favorable for high conversion in related synthetic transformations.

Table 1: Factors Influencing Yield and Purity in β-Keto Amide Synthesis

| Parameter | Influence on Yield | Influence on Purity | Example from Analogous Systems |

|---|---|---|---|

| Catalyst | Choice of catalyst (e.g., base, acid, heterogeneous) directly impacts reaction rate and equilibrium position. | Can prevent side reactions; easier separation with heterogeneous catalysts. | Use of sodium acetate in THF to achieve near-quantitative yields of β-keto amides. organic-chemistry.org |

| Solvent | Polarity and aprotic/protic nature can affect reactant solubility and stabilize transition states. | Can minimize byproduct formation by controlling reaction pathways. | Protic solvents like ethanol (B145695) show high conversion rates in Knoevenagel condensations. nih.gov |

| Temperature | Higher temperatures can increase reaction rates but may also promote decomposition or side reactions. | Optimal temperature minimizes thermal degradation and unwanted byproducts. | Room temperature conditions are sufficient for some Knoevenagel condensations with active catalysts. researchgate.net |

| Reactants | The structure of amine and ketone precursors can influence reactivity and steric hindrance. | The N-phenyl group has been shown to be favorable for high yields in related syntheses. beilstein-journals.org |

Solvent Selection and Reaction Medium Effects on Formation

The choice of solvent is a critical factor that can dramatically influence the outcome of the synthesis. The solvent's polarity, protic or aprotic nature, and boiling point can affect reactant solubility, reaction rate, and even the position of chemical equilibria.

In studies of Knoevenagel condensations, protic solvents such as ethanol have been shown to be highly effective. nih.gov Protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, thereby facilitating the reaction. Ethanol is also an environmentally benign choice, aligning with the principles of green chemistry. For the synthesis of β-keto amides from dioxinone precursors, tetrahydrofuran (THF) has been used effectively, providing a mild, non-participatory medium that allows the reaction to proceed cleanly. organic-chemistry.org

The investigation into solvent-free reaction conditions represents a significant step towards environmentally friendly synthesis. For general amide synthesis, methods have been developed that proceed without any solvent, often relying on a catalyst and direct heating of the reactants. researchgate.net One such approach uses the inexpensive and benign base NaH to facilitate the reaction between phenyl esters and aryl amines at elevated temperatures, completely avoiding the use of solvents. nih.govrsc.org Another solvent-free method employs boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335), proceeding via simple trituration and heating. researchgate.net These solvent-free approaches offer benefits such as reduced waste, lower cost, and simplified product work-up.

Advanced and Green Chemistry Synthetic Approaches for this compound

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient methodologies. For a molecule like this compound, advanced techniques such as continuous flow synthesis, solvent-free reactions, and sonochemistry offer significant advantages over traditional batch processing.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers enhanced control over reaction parameters, improved safety, and greater scalability compared to batch methods. While a dedicated flow synthesis for the target compound has not been reported, methodologies for structurally similar molecules demonstrate its feasibility and advantages.

Flow chemistry has been successfully applied to the synthesis of various amides and β-keto compounds. nih.gov For example, a multi-step flow protocol has been developed for the synthesis of 1,4-disubstituted β-keto 1,2,3-triazoles, showcasing the potential for complex molecule construction in a continuous manner. rsc.org Similarly, the synthesis of β-aminoketones has been translated from batch to a continuous flow process, resulting in high yields with residence times of less than 90 seconds. researchgate.net The key benefits observed in these systems include precise temperature control, which minimizes byproduct formation, and improved safety, particularly when handling reactive intermediates or exothermic reactions. The enclosed nature of flow reactors also allows for operation at elevated pressures and temperatures, accelerating reaction rates safely.

Solvent-Free and Aqueous Medium Reaction Studies

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. As mentioned previously, several solvent-free methods for amide bond formation have been successfully developed. A notable example is the reaction of phenyl esters with aryl amines using sodium hydride (NaH) as a base, which proceeds at 130 °C without any solvent, affording high yields of the target amides. nih.govrsc.org

The use of aqueous media is another green alternative to traditional organic solvents. While the hydrolysis of reactants or products can be a concern, the development of water-tolerant catalysts and reaction conditions has expanded the scope of aqueous synthesis. In a relevant example, the flow synthesis of β-keto triazoles was successfully conducted in an aqueous acetonitrile (B52724) azeotrope, which minimizes waste and allows for solvent recovery. rsc.org For Knoevenagel condensations, the use of amine-functionalized polyacrylonitrile (B21495) fiber catalysts has enabled the reaction to be performed efficiently in water. bhu.ac.in

Table 2: Comparison of Advanced Synthetic Methodologies

| Methodology | Advantages | Challenges | Relevance to Target Compound |

|---|---|---|---|

| Continuous Flow | Enhanced safety, scalability, precise control over temperature/pressure, higher throughput. | Initial setup cost, potential for clogging with solids. | Feasible for Knoevenagel/Claisen steps, offering improved consistency and yield. nih.govresearchgate.net |

| Solvent-Free | Reduced waste, lower cost, simplified work-up, high atom economy. | Requires thermally stable reactants, may need higher temperatures. | Applicable for the final amidation step, aligning with green chemistry principles. researchgate.netrsc.org |

| Aqueous Medium | Environmentally benign, low cost, non-flammable. | Potential for reactant/product hydrolysis, solubility issues. | Possible for Knoevenagel step with appropriate water-tolerant catalysts. rsc.orgbhu.ac.in |

| Ultrasound | Increased reaction rates, higher yields, milder conditions (lower temperatures), reduced induction times. | Scalability can be challenging, requires specialized equipment. | Highly applicable for promoting the condensation reaction, potentially increasing efficiency. researchgate.netnih.gov |

Application of Ultrasound Irradiation in this compound Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This technique has been shown to improve yields, shorten reaction times, and enable reactions to occur under milder conditions.

The synthesis of α,β-unsaturated ketones and related heterocyclic compounds has benefited significantly from ultrasound irradiation. For instance, an efficient synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones), which share the benzylidene moiety with the target compound, was achieved by the oxidative cyclization of 2'-hydroxychalcones under ultrasonic conditions. researchgate.netuniv.kiev.uauniv.kiev.ua This method offers faster reactions and higher yields compared to conventional heating. Similarly, the synthesis of flavones from 2'-hydroxychalcones is enhanced by ultrasound, leading to reduced reaction times at lower temperatures. nih.gov

In the context of Knoevenagel condensation, ultrasound has been used at room temperature with a catalytic amount of ammonium (B1175870) acetate to produce benzylidenemalononitriles in excellent yields and very short reaction times (5-7 minutes). bhu.ac.in This demonstrates the potential of sonochemistry to significantly intensify the synthesis of this compound by providing the activation energy necessary for the condensation reaction without the need for high temperatures, thus minimizing energy consumption and potential side reactions.

Chemical Reactivity and Transformation Studies of 2 Benzylidene 4 Methyl 3 Oxo N Phenylpentanamide

Reactivity at the Benzylidene Moiety of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

The benzylidene moiety, characterized by a carbon-carbon double bond conjugated with both a carbonyl group and a phenyl ring, is the most electron-deficient and reactive site for nucleophilic attack.

Stereoselective Reactions and Isomerism (Z/E)

The presence of the double bond in the benzylidene group introduces the possibility of geometric isomerism, leading to the existence of (Z) and (E) diastereomers. The relative stability of these isomers is dictated by steric interactions between the substituents on the double bond. Generally, the (E)-isomer, where the bulky phenyl group and the main chain of the pentanamide (B147674) are on opposite sides of the double bond, is expected to be thermodynamically more stable due to reduced steric hindrance.

Interconversion between the (Z) and (E) isomers can be achieved under certain conditions, such as photochemical irradiation or acid/base catalysis, which would involve the temporary cleavage of the π-bond, allowing for rotation and subsequent reformation.

Stereoselective reactions targeting the benzylidene group are anticipated to be influenced by the pre-existing stereochemistry of the double bond. The approach of a reagent to the double bond can be sterically hindered by the substituents, potentially leading to the preferential formation of one diastereomer of the product over another. A reaction is considered stereoselective if it results in the preferential formation of one stereoisomer over another.

Conjugate Addition Reactions Involving the Olefinic Bond

The olefinic bond in this compound is activated towards nucleophilic attack due to its conjugation with the electron-withdrawing ketone and amide groups. This makes the β-carbon of the benzylidene moiety electrophilic and susceptible to conjugate addition (Michael addition) reactions. A wide array of nucleophiles can potentially react at this site.

The general mechanism for conjugate addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon, yields the 1,4-addition product.

Table 1: Potential Nucleophiles for Conjugate Addition and Expected Products

| Nucleophile | Reagent Example | Expected Product Structure |

| Organocuprates | (CH₃)₂CuLi | 2-(1-Phenylpropyl)-4-methyl-3-oxo-N-phenylpentanamide |

| Amines | R₂NH | 2-(1-Phenyl-1-(dialkylamino)methyl)-4-methyl-3-oxo-N-phenylpentanamide |

| Thiolates | RSH / base | 2-(1-Phenyl-1-(alkylthio)methyl)-4-methyl-3-oxo-N-phenylpentanamide |

| Enolates | Ketone / base | Adduct with a new C-C bond at the β-position |

| Cyanide | NaCN | 2-(1-Cyano-1-phenylmethyl)-4-methyl-3-oxo-N-phenylpentanamide |

The stereochemical outcome of these conjugate addition reactions can be influenced by the use of chiral nucleophiles, catalysts, or auxiliaries, potentially leading to the enantioselective or diastereoselective formation of new stereocenters at the α and β positions.

Transformations Involving the Ketone and Amide Functional Groups

The ketone and amide functionalities within the molecule offer additional sites for chemical modification, although they are generally less reactive towards nucleophiles than the activated olefinic bond.

Nucleophilic Addition Pathways to the Ketone Moiety

The carbonyl carbon of the ketone group is electrophilic and can undergo nucleophilic addition. However, in the context of the α,β-unsaturated system, 1,4-conjugate addition is often favored over 1,2-addition to the ketone. The choice between these two pathways is dependent on the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates, preferentially undergo 1,4-addition.

Reduction of the ketone is another potential transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) could selectively reduce the ketone to a secondary alcohol, especially if the more reactive benzylidene double bond is first saturated via a conjugate addition or a selective hydrogenation.

Amide-Based Derivatizations of this compound

The amide group is the least electrophilic of the carbonyl functionalities present in the molecule and is generally resistant to nucleophilic attack except under harsh conditions. Hydrolysis of the amide bond to yield the corresponding carboxylic acid would require strong acidic or basic conditions and elevated temperatures.

Derivatization could potentially occur at the amide nitrogen if it were deprotonated with a strong base, allowing for alkylation or acylation. However, the acidity of the α-proton is significantly higher, making deprotonation at that position more likely.

Formation of Complex Molecular Architectures from this compound

The polyfunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules, particularly heterocycles. The β-dicarbonyl unit and the α,β-unsaturated system can participate in a variety of cyclization and cycloaddition reactions.

For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole (B372694) rings. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoles, and amidines or guanidine (B92328) could be used to construct pyrimidine (B1678525) rings. These reactions typically involve an initial nucleophilic attack (either at the ketone carbonyl or via conjugate addition) followed by an intramolecular condensation and dehydration.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocycle | General Reaction Pathway |

| Hydrazine (NH₂NH₂) | Pyrazole | Condensation with the β-dicarbonyl system |

| Hydroxylamine (NH₂OH) | Isoxazole | Condensation with the β-dicarbonyl system |

| Urea (B33335) (NH₂CONH₂) | Pyrimidine | Condensation with the β-dicarbonyl system |

| Thiourea (NH₂CSNH₂) | Thiazine | Michael addition followed by cyclization |

Furthermore, the dienophilic nature of the activated double bond suggests its potential participation in Diels-Alder [4+2] cycloaddition reactions with suitable dienes, which would lead to the formation of complex carbocyclic frameworks.

Stetter Reaction Applications

This compound serves as a key Michael acceptor in the Stetter reaction, a nucleophilic acylation process. This reaction has been notably employed in the synthesis of intermediates for pharmacologically active molecules, such as Atorvastatin. In a documented synthetic route, this compound undergoes a Stetter reaction with an aldehyde to form a 1,4-dicarbonyl compound.

A specific application involves the reaction of this compound with 4-fluorobenzaldehyde. This reaction, catalyzed by a thiazolium salt in the presence of a base, leads to the formation of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, a crucial intermediate in a convergent synthesis of Atorvastatin. mdpi-res.com

Table 1: Stetter Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| This compound | 4-Fluorobenzaldehyde | Thiazolium salt | Triethylamine | 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | mdpi-res.com |

Multi-Component Reactions Utilizing the Core Scaffold

Following an extensive review of available scientific literature, no specific studies detailing the utilization of the this compound core scaffold in multi-component reactions (such as Ugi or Passerini reactions) have been identified. Research in this area appears to be currently undocumented in publicly accessible databases.

Introduction of Radioisotopes and Radiochemical Transformations

The scaffold of this compound is instrumental in the synthesis of precursors for radiolabeled compounds, particularly for use in Positron Emission Tomography (PET) imaging. The synthetic pathway often commences with a reaction analogous to the Stetter reaction, followed by transformations to incorporate a functionality suitable for radiolabeling.

In a well-documented procedure, this compound is reacted with 4-formylphenylboronic acid pinacol (B44631) ester in a thiazolium-catalyzed reaction. core.ac.ukrug.nlmdpi-res.com This step yields a complex diketone which is then further elaborated through a series of reactions, including a Paal-Knorr pyrrole (B145914) synthesis, to produce a precursor molecule containing a boronic pinacol ester group. core.ac.ukrug.nlmdpi-res.com This boronic ester is then subjected to a copper-catalyzed radiofluorination reaction with [¹⁸F]fluoride to introduce the positron-emitting isotope, yielding a radiolabeled analog of an Atorvastatin intermediate. core.ac.ukrug.nlmdpi-res.com

Table 2: Synthesis of a Radiochemical Precursor from this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Key Intermediate | Reference |

| This compound | 4-Formylphenylboronic acid pinacol ester | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-3-thiazolium bromide | Triethylamine | 4-Methyl-3-oxo-2-(2-oxo-1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-N-phenylpentanamide | core.ac.ukrug.nlmdpi-res.com |

This intermediate subsequently undergoes further reactions, including cyclization and deprotection, before the final radiofluorination step. The entire process highlights the utility of the this compound structure in the synthesis of complex molecules designed for advanced medical imaging applications.

Role of 2 Benzylidene 4 Methyl 3 Oxo N Phenylpentanamide As a Key Chemical Intermediate

Precursor in the Synthesis of Atorvastatin and Related Statin Analogues

The most prominent application of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide is as a key intermediate in the industrial synthesis of Atorvastatin, a widely used medication for lowering blood cholesterol. nbinno.comsincerechemical.com The synthesis of Atorvastatin's complex, pentasubstituted pyrrole (B145914) core relies on a convergent approach where this compound is instrumental in constructing a critical 1,4-diketone precursor. acs.orgnih.gov

The synthetic pathway typically begins with the condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde, which yields this compound. drugfuture.com This reaction introduces the benzylidene group, which is essential for the subsequent reaction steps. Following its formation, this intermediate undergoes a reaction with 4-fluorobenzaldehyde. This step leads to the formation of 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, a highly substituted 1,4-diketone. acgpubs.orgfluoromart.com This diketone is the direct precursor to the central pyrrole ring of Atorvastatin. acgpubs.orgfluoromart.com The entire molecular framework of the drug is assembled around this core structure. google.com

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 4-Methyl-3-oxo-N-phenylpentanamide | Starting material for the formation of the title compound. | drugfuture.com |

| Benzaldehyde | Reactant to form the benzylidene group. | drugfuture.com |

| This compound | Key intermediate for subsequent functionalization. | |

| 4-Fluorobenzaldehyde | Reactant that introduces the 4-fluorophenyl group, a key substituent in Atorvastatin. | drugfuture.com |

| 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | The resulting 1,4-diketone precursor for the pyrrole ring. | acgpubs.orgfluoromart.com |

Synthetic Building Block for Pyrrole Derivatives and Other Nitrogen-Containing Heterocycles

The utility of this compound extends beyond Atorvastatin to the broader synthesis of pyrrole derivatives. The conversion of this compound into a 1,4-diketone makes it a perfect substrate for the Paal-Knorr pyrrole synthesis, one of the most fundamental and widely used methods for constructing pyrrole rings. wikipedia.orgalfa-chemistry.comrgmcet.edu.in

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form a substituted pyrrole. rgmcet.edu.inorganic-chemistry.org In the synthesis of Atorvastatin, the 1,4-diketone intermediate, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, reacts with a chiral amino-ester side chain. acgpubs.orgbiomolther.org This reaction, a classic example of the Paal-Knorr synthesis, efficiently and stereoselectively forms the fully substituted pyrrole core of the drug in a single step. acs.orgnih.govgoogle.com

The structural framework provided by this intermediate allows for the introduction of various substituents onto the resulting pyrrole ring, making it a versatile building block. This versatility is crucial for creating libraries of related compounds for drug discovery and for synthesizing other complex nitrogen-containing heterocycles. The Paal-Knorr reaction itself has been the subject of numerous modifications to improve efficiency and accommodate a wider range of substrates, many of which are applicable to precursors derived from this compound. rgmcet.edu.in

Contribution to the Development of Pharmaceutically Significant Scaffolds

The primary contribution of this compound to medicinal chemistry is its role in generating the pentasubstituted pyrrole scaffold, which is the cornerstone of Atorvastatin's structure and function. acs.orgnih.gov This specific scaffold is highly significant due to its proven efficacy as an HMG-CoA reductase inhibitor. acgpubs.orgfluoromart.com

More broadly, the pyrrole ring is a privileged scaffold in medicinal chemistry. Pyrrole-containing compounds exhibit a wide array of biological activities, and their synthesis is a major focus of pharmaceutical research. By providing a reliable route to a key 1,4-diketone precursor, this compound facilitates the construction of these valuable heterocyclic systems.

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals. The ability to efficiently synthesize complex, highly substituted heterocyclic rings like the one in Atorvastatin is critical for the development of new drugs. Intermediates like this compound are therefore enabling molecules, providing the structural foundation upon which chemists can build complex, biologically active compounds. Its application in one of the world's most prescribed medications underscores its importance as a key building block in the synthesis of modern pharmaceuticals. nih.gov

| Compound Name |

|---|

| This compound |

| Atorvastatin |

| 4-Methyl-3-oxo-N-phenylpentanamide |

| Benzaldehyde |

| 4-Fluorobenzaldehyde |

| 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |

Spectroscopic and Structural Elucidation of 2 Benzylidene 4 Methyl 3 Oxo N Phenylpentanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values. The aromatic protons of the benzylidene and N-phenyl groups would typically appear in the downfield region (δ 7.0-8.0 ppm). The vinyl proton of the benzylidene group would likely resonate as a singlet in a similar region. The methine proton of the isobutyryl group would appear as a multiplet, coupled to the six equivalent methyl protons, which would present as a doublet. The amide (N-H) proton would likely be observed as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbonyl carbons of the ketone and amide functional groups would be expected to resonate at the lowest field (δ 160-200 ppm). The aromatic and olefinic carbons would appear in the δ 110-150 ppm range. The aliphatic carbons of the isobutyryl group would be found in the upfield region of the spectrum.

Advanced 2D NMR Techniques: To confirm the assignments from ¹H and ¹³C NMR, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton coupling networks, for instance, between the methine and methyl protons of the isobutyryl group. HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule, such as linking the benzylidene group to the main chain. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the stereochemistry around the double bond, by observing through-space interactions between the vinyl proton and the protons of the adjacent phenyl ring.

Hypothetical ¹H and ¹³C NMR Data:

| Assignment | Hypothetical ¹H NMR (δ, ppm) | Hypothetical ¹³C NMR (δ, ppm) |

| Isobutyryl CH₃ | 1.15 (d, 6H) | 18.5 |

| Isobutyryl CH | 3.50 (sept, 1H) | 40.2 |

| Benzylidene =CH | 7.80 (s, 1H) | 138.0 |

| Benzylidene Ar-H | 7.30-7.50 (m, 5H) | 128.5, 129.0, 130.5, 134.0 |

| N-Phenyl Ar-H | 7.10-7.40 (m, 5H) | 120.0, 124.5, 129.0, 138.5 |

| Amide N-H | 9.50 (br s, 1H) | - |

| Amide C=O | - | 165.0 |

| Ketone C=O | - | 198.0 |

| Olefinic C | - | 135.0 |

This data is illustrative and represents plausible chemical shifts for the proposed structure.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Peak: Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) of this compound would be determined. This would allow for the confirmation of its molecular formula, C₁₉H₁₉NO₂.

Fragmentation Analysis: With electron ionization (EI) or collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecule would be fragmented in a predictable manner. The analysis of these fragment ions provides valuable information about the connectivity of the molecule. Expected fragmentation pathways would include:

Cleavage of the amide bond, leading to the formation of an anilinium ion or a related fragment.

Loss of the isobutyryl group.

Fragmentation of the benzylidene moiety.

McLafferty rearrangement if structurally feasible.

By piecing together the observed fragment ions, the proposed structure can be corroborated.

Hypothetical Mass Spectrometry Data:

| m/z | Hypothetical Assignment |

| 294.1494 | [M+H]⁺ (Calculated for C₁₉H₂₀NO₂⁺: 294.1489) |

| 223.0919 | [M+H - C₄H₇O]⁺ |

| 172.0762 | [C₁₀H₉O₂]⁺ |

| 93.0578 | [C₆H₇N]⁺ (Aniline) |

| 77.0391 | [C₆H₅]⁺ (Phenyl cation) |

This data is illustrative and represents plausible fragments for the proposed structure.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide, ketone, aromatic, and alkene functional groups.

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H stretching vibration.

C=O Stretches: Two distinct carbonyl absorption bands would be expected. The amide carbonyl (Amide I band) would typically appear around 1650-1680 cm⁻¹, while the ketone carbonyl would be at a higher frequency, around 1680-1700 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The alkene C=C stretch of the benzylidene group would also fall in this range.

C-H Stretches: Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The extensive conjugation in this compound, involving the benzylidene group, the ketone, and the N-phenyl amide, would result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The position of the maximum absorbance (λₘₐₓ) would be indicative of the extent of conjugation.

Hypothetical Spectroscopic Data:

| Technique | Hypothetical Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3350 | N-H Stretch (Amide) |

| IR | 3060 | Aromatic C-H Stretch |

| IR | 2970 | Aliphatic C-H Stretch |

| IR | 1695 | C=O Stretch (Ketone) |

| IR | 1660 | C=O Stretch (Amide I) |

| IR | 1600, 1490 | Aromatic C=C Stretch |

| UV-Vis | 280 nm (λₘₐₓ) | π → π* Transition |

This data is illustrative and represents plausible absorption values for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Z | 4 |

| C=C Bond Length (Å) | 1.34 |

| Amide C=O Bond Length (Å) | 1.24 |

| Ketone C=O Bond Length (Å) | 1.22 |

This data is illustrative and represents a plausible crystal structure for the compound.

Computational and Theoretical Investigations of 2 Benzylidene 4 Methyl 3 Oxo N Phenylpentanamide

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of organic molecules. For 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide, methods such as B3LYP with a 6-311G(d,p) basis set are commonly used to compute geometric parameters. Such calculations can reveal bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional shape.

The electronic properties are further explored through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Conformational Analysis and Stereoisomerism Studies

This compound possesses significant conformational flexibility due to several rotatable single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion. Computational methods can systematically explore the potential energy surface by rotating key dihedral angles, such as those around the C-N amide bond and the bonds connecting the phenyl rings to the main chain.

The presence of the benzylidene group introduces the possibility of E/Z stereoisomerism about the carbon-carbon double bond. Computational studies can determine the relative energies of the (2E) and (2Z) isomers to predict the more stable configuration. nih.gov The (2Z) isomer is one identified form of this compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with computational predictions of chemical shifts and coupling constants, is a primary experimental technique for validating the predicted conformations and stereoisomers in solution. Nuclear Overhauser Effect (NOE) spectroscopy is particularly useful for determining through-space proximities of protons, which can help to distinguish between different spatial arrangements of the molecule.

Table 2: Relative Energies of Stereoisomers

| Stereoisomer | Relative Energy (kJ/mol) |

|---|---|

| (2E)-isomer | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information provides a detailed, molecular-level understanding of how the reaction proceeds.

For example, the synthesis of this compound likely involves a condensation reaction. Computational studies can model the proposed mechanism, calculating the energies of reactants, products, and all intervening species. This allows for the validation of a proposed mechanism or the exploration of alternative pathways. The calculated activation energies can also help to explain the observed reaction rates and conditions required for the synthesis.

In Silico Predictions for Chemical Transformations and Selectivity

In silico methods are increasingly used to predict the outcomes of chemical reactions, including potential transformations and selectivity (chemo-, regio-, and stereoselectivity). For this compound, these predictions can guide synthetic efforts and the exploration of its chemical reactivity.

Pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), can be predicted using various computational models. nih.gov Properties such as lipophilicity (logP), aqueous solubility, and adherence to established guidelines like Lipinski's rule of five are commonly calculated to assess the "drug-likeness" of a molecule. nih.gov These predictions are valuable in the early stages of drug discovery for identifying candidates with favorable pharmacokinetic profiles.

Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a biological target, such as an enzyme. nih.gov These simulations provide insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is crucial for understanding its potential biological activity and for designing more potent analogs.

Table 3: Predicted ADME Properties

| Property | Predicted Value |

|---|---|

| LogP | Data not available |

| Aqueous Solubility | Data not available |

| Number of H-bond Donors | Data not available |

| Number of H-bond Acceptors | Data not available |

Advanced Analytical Method Development for 2 Benzylidene 4 Methyl 3 Oxo N Phenylpentanamide

Chromatographic Techniques for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity assessment and quantification of "2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide." Specifically, reversed-phase HPLC (RP-HPLC) methods are widely employed due to their efficacy in separating non-polar to moderately polar compounds.

A typical RP-HPLC method for the analysis of this compound would utilize a C18 or C8 stationary phase. The selection of the column is critical, with modern columns featuring smaller particle sizes (e.g., sub-2 µm) offering higher efficiency and resolution. The mobile phase composition is optimized to achieve the best separation of the main compound from its potential impurities. A gradient elution is often preferred over isocratic elution to ensure the effective separation of a wide range of impurities with varying polarities.

A common mobile phase combination involves a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with pH adjusted to a specific value, e.g., 4.0) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient program would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the more non-polar compounds.

Detection is most commonly performed using an ultraviolet (UV) detector, typically at a wavelength where the compound exhibits maximum absorbance, for instance, around 248 nm. For more sensitive and specific detection, a photodiode array (PDA) detector can be used, which also provides spectral information that can aid in peak identification.

For enhanced specificity and for the analysis of trace-level impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides molecular weight information, which is a powerful tool for the identification of unknown impurities and for confirming the identity of the main peak.

The following table outlines a hypothetical, yet representative, set of HPLC parameters for the analysis of "this compound."

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH 4.0) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 248 nm |

Method Validation for Quality Control and Research Applications

Validation of the analytical method is a mandatory step to ensure that the method is suitable for its intended purpose, whether for routine quality control or for research applications. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines. amsbiopharma.comgmp-compliance.orgeuropa.euich.org The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that there is no interference from these components at the retention time of the analyte.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is generally evaluated by analyzing a series of dilutions of a standard solution of "this compound" and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the analyte spiked into a sample matrix. The acceptance criterion for recovery is typically within a range of 98-102%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

The table below summarizes typical acceptance criteria for the validation of an HPLC method for "this compound."

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte peak. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Characterization of Impurities and Related Substances

The identification and characterization of impurities and related substances are critical aspects of quality control for any pharmaceutical compound. For "this compound," potential impurities can arise from the starting materials, by-products of the synthesis, or degradation of the compound.

The process of characterization typically begins with the detection of unknown peaks in the chromatogram of the main compound. These peaks are then investigated using a combination of analytical techniques.

LC-MS is a primary tool for the initial characterization of impurities. It provides the molecular weight of the impurity, which can give clues about its structure, especially when compared to the molecular weight of the parent compound. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can further help in elucidating the structure of the impurity.

Once a potential structure is proposed, synthesis of the impurity is often undertaken to create a reference standard. This synthesized standard can then be co-injected with the sample to confirm the identity of the impurity by comparing their retention times.

For a definitive structural confirmation, spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Infrared (IR) spectroscopy can be used to identify the functional groups present in the impurity.

The following table lists the analytical techniques used in the characterization of impurities and the type of information they provide.

| Analytical Technique | Information Provided |

| LC-MS/MS | Molecular weight and fragmentation pattern for structural elucidation. |

| Organic Synthesis | Preparation of reference standards for confirmation of identity. |

| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. |

| IR Spectroscopy | Identification of functional groups. |

Through the diligent application of these advanced analytical methods, the purity, quality, and safety of "this compound" can be rigorously controlled and assured.

Broader Academic and Research Implications of 2 Benzylidene 4 Methyl 3 Oxo N Phenylpentanamide

Significance in Multi-Step Organic Synthesis Design and Strategy

The structure of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide incorporates several key functional groups, including an α,β-unsaturated ketone, an amide, and bulky alkyl and aryl substituents. This arrangement makes it a valuable case study in the design and strategy of multi-step organic syntheses. The synthesis of such a molecule requires careful consideration of reaction sequencing, protection group strategies, and stereochemical control.

The core scaffold can be seen as a product of a Claisen-Schmidt or Knoevenagel condensation, common carbon-carbon bond-forming reactions in organic synthesis. The strategic implementation of these reactions, followed by amidation, highlights the importance of retrosynthetic analysis in planning the construction of complex molecules from simpler, commercially available starting materials.

Furthermore, the benzylidene group offers a site for further functionalization. For instance, multi-step synthetic sequences could involve modifications of the aromatic ring, such as electrophilic aromatic substitution, or reactions at the double bond, like hydrogenation or epoxidation. These potential transformations underscore the utility of this scaffold as a versatile intermediate in the synthesis of a diverse range of more complex target molecules. The principles of diversity-oriented synthesis (DOS) can be applied, where a common core structure is elaborated into a library of compounds with varied structures and functionalities. cam.ac.ukbeilstein-journals.orgmskcc.org

A hypothetical multi-step synthesis could be designed as follows:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Knoevenagel Condensation | Benzaldehyde, 4-methyl-3-oxopentanoic acid, piperidine (B6355638)/acetic acid | Formation of the benzylidene moiety and the carbon backbone. |

| 2 | Amide Formation | Resulting carboxylic acid, thionyl chloride, then aniline (B41778) | Introduction of the N-phenylpentanamide group. |

| 3 | Further Derivatization | e.g., Catalytic hydrogenation (H₂, Pd/C) | Saturation of the double bond to explore related chemical space. |

This strategic approach allows for the systematic construction and modification of the core scaffold, enabling the synthesis of a library of related compounds for further investigation.

Contributions to Green Chemistry Principles in Pharmaceutical Manufacturing Research

The synthesis of compounds like this compound and its derivatives provides a platform for applying and evaluating green chemistry principles in pharmaceutical research and manufacturing. The twelve principles of green chemistry aim to reduce the environmental impact of chemical processes.

Atom Economy: The initial condensation reaction to form the benzylidene scaffold can be designed to have a high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, minimizing waste.

Use of Safer Solvents and Catalysts: Research into the synthesis of similar benzylidene derivatives has explored the use of greener solvents like ethanol (B145695) or even solvent-free conditions. ijsr.net Furthermore, the use of solid acid catalysts or organocatalysts, which can often be recycled and are less hazardous than traditional acid or base catalysts, aligns with green chemistry principles. rasayanjournal.co.innih.gov For instance, the synthesis of related benzimidazole (B57391) derivatives has successfully employed catalysts like phosphosulfonic acid and zirconocene (B1252598) dichloride, which can be recycled and reused. rasayanjournal.co.in

Energy Efficiency: The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce energy consumption and solvent use. nih.gov Microwave-assisted synthesis is another technique that can accelerate reaction times and reduce energy input compared to conventional heating methods. mdpi.com

The table below illustrates how green chemistry principles can be applied to the synthesis of benzylidene-pentanamide derivatives:

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Prevention | Designing syntheses to minimize waste. | Reduced environmental impact and disposal costs. |

| Atom Economy | Utilizing reactions like condensations that incorporate most reactant atoms. | Maximized efficiency of material use. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and catalysts. | Improved safety for researchers and manufacturing personnel. |

| Designing Safer Chemicals | Modifying the scaffold to reduce potential toxicity while maintaining desired activity. | Development of safer pharmaceutical agents. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or solvent-free conditions. ijsr.netchemmethod.com | Reduced volatile organic compound (VOC) emissions. |

| Design for Energy Efficiency | Implementing one-pot or microwave-assisted reactions. nih.govmdpi.com | Lower energy consumption and faster synthesis times. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Shortened synthetic routes and reduced waste. |

| Catalysis | Using recyclable and highly selective catalysts. rasayanjournal.co.innih.gov | Increased reaction efficiency and reduced waste. |

| Design for Degradation | Incorporating features into the molecule that allow it to break down into benign products after use. | Reduced environmental persistence. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent byproduct formation. | Improved process control and reduced impurities. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. | Enhanced laboratory and manufacturing safety. |

By focusing on these principles, the synthesis of this compound and its analogs can contribute to the development of more sustainable and environmentally friendly pharmaceutical manufacturing processes.

Potential for Further Chemical Space Exploration Derived from the Core Scaffold

The core scaffold of this compound is a promising starting point for chemical space exploration in drug discovery and medicinal chemistry. The term "chemical space" refers to the vast number of possible molecules that could be created. By systematically modifying the core scaffold, chemists can generate libraries of novel compounds with diverse physicochemical properties and biological activities.

The exploration of derivatives from similar scaffolds, such as 2-benzylidene-3-oxobutanamide, has already shown potential in identifying new antibacterial agents. nih.gov This suggests that the this compound core could also serve as a template for the discovery of new bioactive molecules.

Diversity-Oriented Synthesis (DOS): The principles of DOS can be applied to the 2-benzylidene-pentanamide scaffold to rapidly generate a wide range of structurally diverse molecules. cam.ac.ukbeilstein-journals.orgmskcc.org This can be achieved by varying the substituents on the aromatic rings, modifying the alkyl chain, and introducing different functional groups.

Pharmacophore Modeling: Computational techniques like pharmacophore modeling can be used to design new derivatives with a higher probability of biological activity. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. By understanding the pharmacophore of the 2-benzylidene-pentanamide scaffold, researchers can rationally design new analogs with improved potency and selectivity.

Potential modifications to the core scaffold for chemical space exploration include:

| Modification Site | Examples of Modifications | Potential Impact on Properties |

| Benzylidene Aromatic Ring | Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -NO₂) | Alter electronic properties, solubility, and receptor binding. |

| N-Phenyl Amide Ring | Substitution with various functional groups or replacement with other aromatic or heterocyclic rings. | Modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. |

| Isopropyl Group | Replacement with other alkyl or cycloalkyl groups. | Influence steric interactions and binding affinity. |

| α,β-Unsaturated Ketone | Reduction to a saturated ketone or alcohol, or conversion to a different functional group. | Change the reactivity and conformational flexibility of the molecule. |

Through such systematic modifications, the this compound scaffold can be used to generate a rich library of compounds, expanding the accessible chemical space and increasing the potential for discovering novel molecules with valuable academic and therapeutic applications.

常见问题

Q. What are the recommended synthetic routes for 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is typically employed: (i) condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde derivatives under acidic or basic catalysis (e.g., HCl or Knoevenagel conditions), followed by (ii) purification via recrystallization or column chromatography. Optimization involves screening catalysts (e.g., piperidine for Knoevenagel), solvent polarity (ethanol vs. DMF), and temperature (60–120°C). Computational pre-screening using quantum chemical calculations (e.g., DFT) can predict reaction feasibility and guide experimental trials . Monitor reaction progress via TLC or HPLC, and characterize intermediates using -NMR to confirm enone formation.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- -NMR : Focus on the α,β-unsaturated ketone system (δ 6.8–7.5 ppm for benzylidene protons, δ 2.5–3.2 ppm for methyl groups adjacent to the carbonyl).

- IR : Stretching vibrations at ~1680 cm (C=O of amide), ~1620 cm (conjugated C=O), and ~1590 cm (C=C of benzylidene).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of benzylidene moiety).

Cross-reference with databases like NIST Chemistry WebBook for analogous compounds to validate assignments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic additions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. For example, the β-carbon of the α,β-unsaturated ketone is typically electron-deficient, making it susceptible to nucleophilic attack. Solvent effects can be modeled using COSMO-RS to simulate polarity impacts on transition states. Pair computational results with experimental kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) to validate predictions. Tools like COMSOL Multiphysics integrated with AI algorithms enable dynamic simulation of reaction pathways .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Re-examine sample purity (HPLC analysis) and crystallinity (XRD), as impurities or polymorphs can distort spectral data.

- Step 2 : Perform solvent-dependent NMR studies to assess conformational flexibility affecting chemical shifts.

- Step 3 : Compare computed (DFT-generated) NMR/IR spectra with experimental data using software like Gaussian or ORCA. Adjust computational parameters (e.g., solvent model, basis set) to minimize deviations.

- Step 4 : Cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration) .

Q. How can researchers design experiments to elucidate the compound’s mechanism in [4+2] cycloaddition reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR (-80°C) to stabilize diradical or zwitterionic intermediates.

- Stereochemical Analysis : Perform enantioselective synthesis with chiral catalysts and analyze products via chiral HPLC or VCD spectroscopy.

- Computational Dynamics : Apply ab initio molecular dynamics (AIMD) to simulate transition states and electron flow .

Q. What experimental approaches mitigate instability issues in the benzylidene moiety during prolonged storage?

- Methodological Answer :

- Stability Screening : Conduct accelerated degradation studies under varied conditions (light, humidity, temperature) using DSC/TGA.

- Formulation Optimization : Encapsulate the compound in cyclodextrins or lipid nanoparticles to reduce oxidation.

- Protective Atmospheres : Store under argon or nitrogen in amber vials with desiccants.

- Analytical Monitoring : Use Raman spectroscopy for non-destructive, real-time stability assessment .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s biological activity in kinase inhibition assays?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration, pH 7.4 buffer).

- Off-Target Profiling : Use proteome-wide screening (e.g., kinome-wide ELISA) to identify non-specific binding.

- Structural Analogues : Synthesize derivatives with modified benzylidene or amide groups to isolate structure-activity relationships (SAR).

- Meta-Analysis : Apply machine learning to aggregate published data and identify outliers or methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |